molecular formula C14H23N5 B5455046 N-cyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine

N-cyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine

Cat. No.: B5455046
M. Wt: 261.37 g/mol
InChI Key: USVGOWZVWHLYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexyl group, a dimethylpyrimidinyl group, and a methylguanidine moiety

Properties

IUPAC Name

1-cyclohexyl-2-(4,6-dimethylpyrimidin-2-yl)-1-methylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5/c1-10-9-11(2)17-14(16-10)18-13(15)19(3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVGOWZVWHLYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N(C)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N(C)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the 4,6-dimethyl-2-pyrimidinyl intermediate. This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.

    Cyclohexylation: The next step involves the introduction of the cyclohexyl group. This is typically done through a nucleophilic substitution reaction, where the pyrimidinyl intermediate reacts with a cyclohexyl halide in the presence of a base.

    Methylguanidine Formation: The final step involves the formation of the methylguanidine moiety. This can be achieved by reacting the cyclohexyl-pyrimidinyl intermediate with methyl isocyanate under suitable conditions.

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used as a reducing agent.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted compounds.

Scientific Research Applications

N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine
  • N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-ethylguanidine
  • N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-propylguanidine

Uniqueness

N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine stands out due to its specific combination of functional groups. The presence of the cyclohexyl, dimethylpyrimidinyl, and methylguanidine moieties imparts unique chemical and physical properties, making it distinct from other similar compounds. These properties contribute to its versatility and potential in various scientific and industrial applications.

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